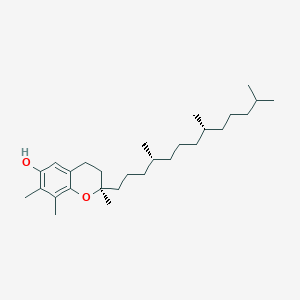

![molecular formula C30H28O2 B030217 ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate CAS No. 171568-43-7](/img/structure/B30217.png)

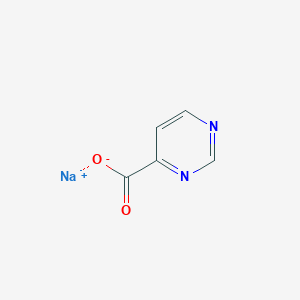

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

Overview

Description

AGN 193109 Ethyl Ester is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of AGN 193109, a potent and selective inhibitor of the protein kinase C family. The molecular formula of AGN 193109 Ethyl Ester is C30H28O2, and it has a molecular weight of 420.54 .

Mechanism of Action

Target of Action

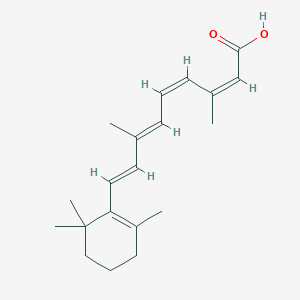

AGN 193109 Ethyl Ester is a precursor to AGN 193109 . AGN 193109 is a highly effective antagonist of retinoic acid receptors (RARs), with Kd values of 2 nM, 2 nM, and 3 nM for RARα, RARβ, and RARγ, respectively . It exhibits no significant affinity for retinoic X receptors .

Mode of Action

AGN 193109 potently antagonizes against ATRA-induced transcription in RARα, RARβ, and RARγ transfected CV-1 cells . This indicates that AGN 193109 is completely RAR specific .

Biochemical Analysis

Biochemical Properties

AGN 193109 Ethyl Ester, as a precursor to AGN 193109, plays a significant role in biochemical reactions. AGN 193109 is known to interact with nuclear retinoic acid receptors (RARs), which are a group of proteins essential for regulating gene transcription . The nature of these interactions is antagonistic and inverse agonistic .

Cellular Effects

AGN 193109 Ethyl Ester, through its product AGN 193109, has been found to have profound effects on various types of cells and cellular processes. For instance, it influences cell function by inhibiting the expression of the differentiation marker MRP-8 in normal human keratinocytes (NHKs) . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of AGN 193109 Ethyl Ester involves its product, AGN 193109, exerting its effects at the molecular level. AGN 193109 acts as an antagonist and inverse agonist for the nuclear retinoic acid receptors (RARs), thereby influencing gene transcription . It achieves this by blocking RAR-dependent transcription and inhibiting basal transcription mediated by the RARs .

Temporal Effects in Laboratory Settings

It is known that its product, AGN 193109, has been used in studies to observe changes in cellular function over time .

Dosage Effects in Animal Models

It is known that its product, AGN 193109, has been used in studies involving animal models .

Metabolic Pathways

It is known that its product, AGN 193109, interacts with nuclear retinoic acid receptors (RARs), which play a crucial role in regulating gene transcription .

Preparation Methods

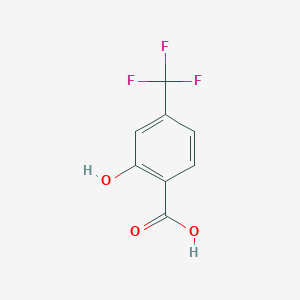

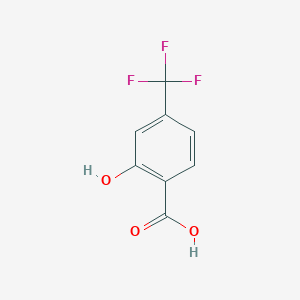

The synthesis of AGN 193109 Ethyl Ester involves multiple steps. One common synthetic route starts with 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic Acid Ethyl Ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

AGN 193109 Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into its corresponding carboxylic acid.

Reduction: The ester group can be reduced to an alcohol under specific conditions.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AGN 193109 Ethyl Ester is primarily used as a precursor to AGN 193109, which is a high-affinity antagonist and inverse agonist for the nuclear retinoic acid receptors . This compound has several scientific research applications:

Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: AGN 193109 Ethyl Ester is employed in studies involving cell differentiation and gene expression.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of retinoid-related pathways.

Industry: It is used in the production of specialized chemicals and materials

Comparison with Similar Compounds

AGN 193109 Ethyl Ester is unique due to its high affinity for retinoic acid receptors and its role as an inverse agonist. Similar compounds include:

AGN 193109: The parent compound, which directly inhibits RARs.

AGN 193109-d7 Ethyl Ester: A labeled analogue used in proteomics research.

AGN 193836: An RARα-specific agonist with different effects on gene expression.

These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of AGN 193109 Ethyl Ester in its applications and effects.

Properties

IUPAC Name |

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZMGXOWNSVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472955 | |

| Record name | AGN 193109 Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171568-43-7 | |

| Record name | AGN 193109 Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)